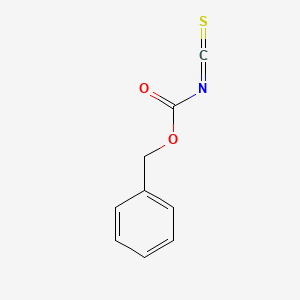

Benzyloxycarbonyl isothiocyanate

Description

Significance in Contemporary Organic Chemistry Research

The importance of benzyloxycarbonyl isothiocyanate in modern organic synthesis stems from its application in several key areas.

One of its primary roles is as a protecting group for amino functionalities, particularly in the intricate field of peptide synthesis. smolecule.combachem.com The benzyloxycarbonyl (Cbz) group is prized for its stability under a range of reaction conditions commonly used for forming peptide bonds. smolecule.com This stability allows chemists to selectively mask an amine group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org The Cbz group can later be selectively removed, or "deprotected," under specific conditions, such as catalytic hydrogenolysis (H₂/Pd-C) or treatment with strong acids like hydrogen bromide in acetic acid, to reveal the free amine for further functionalization. smolecule.combachem.com This capacity for orthogonal deprotection is crucial in complex, multi-step syntheses. smolecule.com

Beyond its protective function, this compound is a valuable reagent for the synthesis of various nitrogen- and sulfur-containing compounds. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack. smolecule.com Its reaction with primary amines, for instance, proceeds via nucleophilic addition to form substituted thioureas, which are themselves important intermediates in organic synthesis. smolecule.com This reaction is often rapid and highly chemoselective for primary amines. smolecule.com Furthermore, the thiourea (B124793) derivatives can be used in the subsequent synthesis of guanidines, functional groups that are prevalent in many biologically active molecules. smolecule.com The benzyloxycarbonyl group's electron-withdrawing nature enhances the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity and enabling selective reactions. smolecule.com

Scope and Relevance of Research Methodologies Pertaining to this compound

Research pertaining to this compound encompasses its synthesis, characterization, and reaction mechanisms.

Several synthetic routes for its preparation have been developed. A common laboratory method involves the reaction of a primary amine with the highly toxic reagent thiophosgene (B130339). smolecule.comchemrxiv.org An alternative and widely used approach is the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. smolecule.com This method involves the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate. chemicalbook.com

The characterization of this compound relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly definitive, showing a characteristic and strong absorption band for the N=C=S stretching vibration in the region of 2100-2200 cm⁻¹. smolecule.com The spectrum also displays a strong absorption for the carbamate (B1207046) carbonyl group around 1750 cm⁻¹. smolecule.com

The study of its reaction mechanisms is central to its application. The primary reaction it undergoes is nucleophilic addition. smolecule.com As mentioned, amines readily attack the electrophilic carbon of the isothiocyanate to form thioureas. smolecule.comresearchgate.net Similarly, it can react with other nucleophiles, such as oxygen and sulfur-containing compounds, to yield thiocarbamates and dithiocarbamates, respectively, through the same fundamental nucleophilic addition pathway. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzyl (B1604629) N-(sulfanylidenemethylidene)carbamate | nih.gov |

| Molecular Formula | C₉H₇NO₂S | smolecule.comnih.gov |

| Molecular Weight | 193.22 g/mol | nih.gov |

| CAS Number | 63220-36-0 | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N=C=S | nih.gov |

| InChIKey | XBNBAQHNOPTJOR-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNBAQHNOPTJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyloxycarbonyl Isothiocyanate

Established Synthetic Pathways

The most common and well-documented methods for preparing benzyloxycarbonyl isothiocyanate originate from a suitable amine precursor. These approaches can be broadly categorized into direct conversion using thiophosgene (B130339) or through the formation and subsequent decomposition of a dithiocarbamate (B8719985) intermediate.

Amine Precursor Derivatization Approaches

The foundational strategy for synthesizing this compound involves the chemical transformation of a primary amine. This amine, protected with the benzyloxycarbonyl (Cbz) group, serves as the key starting material for introducing the isothiocyanate functionality.

A traditional and direct method for the synthesis of isothiocyanates from primary amines is the reaction with thiophosgene (CSCl₂). nih.govnih.gov This approach involves the treatment of the benzyloxycarbonyl-protected amine with thiophosgene in the presence of a base. nih.govnih.gov The reaction typically proceeds in a biphasic system, for instance, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. rsc.org The amine reacts with the highly electrophilic thiophosgene, leading to the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the desired isothiocyanate. smolecule.com

While effective, the high toxicity of thiophosgene has led to the development of alternative, safer reagents. nih.gov Surrogates such as di-(2-pyridyl) thionocarbamate, 1,1′-thiocarbonyldiimidazole, or 1,1′-thiocarbonyldi-2-(1H)-pyridone have been introduced to mitigate the hazards associated with thiophosgene. nih.govmdpi.com

A more prevalent and generally safer alternative to the use of thiophosgene is the decomposition of dithiocarbamate salts. nih.govsmolecule.com This two-step, one-pot procedure involves the initial reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. mdpi.comchemrxiv.org This intermediate is then treated with a desulfurizing agent to induce the elimination of a sulfur atom and the formation of the isothiocyanate. nih.govchemrxiv.org

The formation of the dithiocarbamate salt is a critical step and is typically achieved by reacting the amine with carbon disulfide and an organic base like triethylamine or N-methylmorpholine. mdpi.comresearchgate.net The subsequent desulfurization is the key step that yields the final product.

A wide array of desulfurizing agents has been developed and employed for the conversion of dithiocarbamates to isothiocyanates. The choice of reagent can influence the reaction conditions, yield, and purity of the final product.

Several classical reagents have been extensively used for the desulfurization of dithiocarbamates. These include:

Tosyl Chloride: A facile and general method involves the tosyl chloride-mediated decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org This method is known for its good yields for a variety of alkyl and aryl isothiocyanates. organic-chemistry.org

Ethyl Chloroformate: This reagent is another common choice for promoting the decomposition of dithiocarbamate salts. nih.gov

Lead Nitrate (B79036): Historically, heavy metal salts like lead nitrate have been used as desulfurization agents. nih.govchemrxiv.org

Iodine: Molecular iodine, in the presence of a base like sodium bicarbonate, provides an efficient and environmentally acceptable method for the synthesis of isothiocyanates. chemrxiv.orgcbijournal.com The reaction can be carried out in a water/ethyl acetate biphasic system, which simplifies the workup procedure. cbijournal.com

Cyanuric Chloride (TCT): This reagent has been shown to be effective for the desulfurization of N-aryl dithiocarbamates, particularly in aqueous conditions. beilstein-journals.org

Propane Phosphonic Acid Anhydride (T3P®): T3P® is an efficient desulfurating agent for the one-pot synthesis of isothiocyanates from primary amines and their salts. organic-chemistry.org

| Classical Desulfurization Reagent | Key Features | Typical Reaction Conditions |

|---|---|---|

| Tosyl Chloride | Good yields for a variety of isothiocyanates. organic-chemistry.org | In situ generation of dithiocarbamate with an amine, CS₂, and triethylamine, followed by addition of tosyl chloride. organic-chemistry.org |

| Ethyl Chloroformate | Commonly used reagent. nih.gov | Reaction with pre-formed or in situ generated dithiocarbamate salt. |

| Lead Nitrate | Historical reagent. nih.govchemrxiv.org | Treatment of dithiocarbamate salt with lead nitrate solution. |

| Iodine | Environmentally acceptable, good to excellent yields. cbijournal.com | Biphasic system (water/ethyl acetate) with sodium bicarbonate. cbijournal.com |

| Cyanuric Chloride (TCT) | Effective for N-aryl dithiocarbamates in aqueous media. beilstein-journals.org | Reaction with in situ generated dithiocarbamate in a water/DMF mixture. beilstein-journals.org |

| Propane Phosphonic Acid Anhydride (T3P®) | Efficient for primary amines and their salts. organic-chemistry.org | One-pot reaction of amine/salt with CS₂ followed by T3P®. organic-chemistry.org |

In recent years, there has been a significant effort to develop more environmentally friendly and efficient desulfurization agents. These modern reagents often offer milder reaction conditions, easier workup procedures, and reduced toxicity.

Hydrogen Peroxide: As a green oxidant, hydrogen peroxide has been utilized for the synthesis of non-chiral isothiocyanates and diisothiocyanates. nih.gov

Sodium Persulfate: This reagent is particularly efficient for a wide scope of isothiocyanates, including those derived from amino acids, and allows for the synthesis of chiral isothiocyanates without racemization. nih.gov

Di-tert-butyl dicarbonate (Boc₂O): In the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), Boc₂O serves as an excellent desulfurizing agent. cbijournal.com A key advantage is that most by-products are volatile, simplifying the purification process. cbijournal.com

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This reagent has been successfully used for the microwave-assisted synthesis of a diverse range of aliphatic and aromatic isothiocyanates. mdpi.comresearchgate.net It is also effective for the synthesis of isothiocyanate derivatives of amino acids without racemization under conventional heating. mdpi.com

Zinc Peroxide: A clean and efficient procedure using zinc peroxide as a desulfurizing agent has been developed. researchgate.net This method allows for the synthesis of linear, cyclic, and aromatic isothiocyanates in high yields under mild, room temperature conditions. researchgate.net

Triflic Anhydride (Tf₂O): A practical and mild protocol for the preparation of isothiocyanates from amines and carbon disulfide employs triflic anhydride as the desulfurating agent, leading to good to excellent yields. ijacskros.com

| Modern/Green Desulfurization Agent | Key Features | Typical Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide | Green oxidant, suitable for non-chiral isothiocyanates. nih.gov | Reaction with dithiocarbamate salt. |

| Sodium Persulfate | Efficient for a wide scope, including chiral isothiocyanates without racemization. nih.gov | Can be used in a one-pot method in water. nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Volatile by-products, clean workup. cbijournal.com | Catalytic DMAP or DABCO. cbijournal.com |

| DMT/NMM/TsO⁻ | Efficient for microwave-assisted synthesis, preserves chirality. mdpi.comresearchgate.net | Microwave irradiation or conventional heating for amino acid derivatives. mdpi.com |

| Zinc Peroxide | Clean and efficient, mild room temperature conditions. researchgate.net | Reaction of amine and carbon disulfide in the presence of liquid ammonia and zinc peroxide. researchgate.net |

| Triflic Anhydride (Tf₂O) | Practical and mild protocol with good to excellent yields. ijacskros.com | Reaction of amine and carbon disulfide with triflic anhydride. ijacskros.com |

Dithiocarbamate Decomposition Strategies

Electrochemical Desulfurization Techniques

This technique is notable for being performed without a supporting electrolyte, which simplifies the reaction setup and workup. The optimization of this method for benzylamine (B48309) serves as a model for its application in synthesizing this compound. The electrochemical approach is compatible with a range of aliphatic and aromatic amines, making it a versatile tool in organic synthesis.

Table 1: Overview of Electrochemical Synthesis of Isothiocyanates

| Step | Description | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | In situ formation of dithiocarbamate salt | Primary amine, Carbon disulfide (CS₂) | Dithiocarbamate salt |

Staudinger/Aza-Wittig Tandem Reaction from Azide (B81097) Precursors

The tandem Staudinger/aza-Wittig reaction is a highly efficient one-pot method for converting azides into isothiocyanates. This reaction sequence is initiated by the reaction of an azide with a phosphine, typically triphenylphosphine (B44618), which forms an iminophosphorane intermediate via the Staudinger reaction. This intermediate is not isolated but is directly treated with carbon disulfide, which undergoes an aza-Wittig type reaction to produce the isothiocyanate and triphenylphosphine sulfide (B99878).

This methodology offers several advantages, including mild reaction conditions and the ability to proceed without affecting common protecting groups like Boc, Cbz (benzyloxycarbonyl), and Fmoc. Research has shown that the tandem, one-pot procedure often provides superior yields compared to a stepwise approach, especially for substrates bearing electron-withdrawing groups. This method has been successfully applied to the synthesis of isothiocyanates from primary and secondary sugar azides using polymer-supported triphenylphosphine, which simplifies the purification process.

Table 2: Comparison of Tandem vs. Stepwise Staudinger/Aza-Wittig Reactions

| Method | Description | Advantages |

|---|---|---|

| Tandem (Method I) | Azide, triphenylphosphine, and carbon disulfide are combined in one pot. | Superior yields for substrates with electron-withdrawing groups. |

Fragmentation Reactions

Oxathiazole Precursors

The thermal fragmentation of 1,4,2-oxathiazoles presents a unique route to isothiocyanates. This reaction involves heating the oxathiazole precursor, which decomposes to release an isothiocyanate and a carbonyl-containing molecule. The stability of the oxathiazole ring and the temperature required for fragmentation are influenced by the substituents on the ring, particularly at the 5-position.

A notable application of this method is the use of polymer-supported 1,4,2-oxathiazoles in a "catch-and-release" system. In this approach, the oxathiazole is anchored to a solid support, and upon heating, the desired isothiocyanate is released in high purity, simplifying the purification process significantly. This makes the method particularly suitable for producing small quantities of isothiocyanates for screening purposes. While thermal conditions lead to isothiocyanates, it has been shown that under basic conditions at room temperature, 5H-1,4,2-oxathiazoles can follow an alternative fragmentation pathway to produce nitriles, avoiding the formation of isothiocyanates.

Synthesis from Hydroximoyl Chlorides

An efficient and rapid synthesis of isothiocyanates can be achieved starting from hydroximoyl chlorides. This method involves reacting the hydroximoyl chloride with thiourea (B124793) in a solvent such as tetrahydrofuran, with the addition of a base like triethylamine. The reaction proceeds quickly, typically within 1 to 5 minutes at room temperature.

This process is characterized by its high efficiency, yielding both alkyl and aryl isothiocyanates in nearly quantitative amounts (≥98%). A significant advantage of this method is the simple workup procedure; a byproduct, urea, is easily removed by extraction with water and diethyl ether, and often no further purification is required.

Reactions with Thiocarbonyldiimidazole

1,1'-Thiocarbonyldiimidazole (B131065) (TCDI) is a widely used thiocarbonyl transfer reagent and serves as a safer alternative to the highly toxic thiophosgene. The synthesis of isothiocyanates using TCDI involves the reaction of a primary amine with TCDI in an appropriate solvent, such as dichloromethane (DCM). The reaction is typically facilitated by the presence of a base like triethylamine (TEA).

This method is versatile and has been employed to synthesize a range of isothiocyanates. For instance, 4-carboxyphenyl isothiocyanate was successfully synthesized from 4-aminobenzoic acid using TCDI in DCM with TEA. The general procedure involves stirring the amine and TCDI at room temperature, followed by an aqueous workup to isolate the product.

Methods Involving Phenyl Chlorothionoformate

The reaction of primary amines with phenyl chlorothionoformate provides a facile and efficient route to isothiocyanates. This methodology can be executed via either a one-pot or a two-step process, depending on the nature of the amine substrate.

The one-pot process is particularly effective for preparing alkyl and electron-rich aryl isothiocyanates. In this approach, the amine, phenyl chlorothionoformate, and solid sodium hydroxide (B78521) are reacted together in a solvent like dichloromethane.

The two-step approach is more versatile and is suitable for a broader range of substrates, including highly electron-deficient aryl and heterocyclic amines. This process involves the initial formation and isolation of an intermediate O-phenyl thiocarbamate, which is subsequently deprotected using a base to yield the final isothiocyanate.

Table 3: Comparison of Phenyl Chlorothionoformate Methods

| Method | Substrate Scope | Procedure |

|---|---|---|

| One-Pot | Alkyl and electron-rich aryl amines | Amine, phenyl chlorothionoformate, and solid NaOH are reacted together. |

Approaches with Trifluoromethanesulfonyl Chloride

The synthesis of isothiocyanates, including this compound, can be achieved from primary amines through a reaction facilitated by trifluoromethanesulfonyl chloride (TfCl). organic-chemistry.org This method involves the use of triphenylphosphine (PPh₃) and sodium iodide (NaI) in conjunction with TfCl. The reaction proceeds efficiently, converting primary amines into their corresponding isothiocyanates in good yields. organic-chemistry.org This approach offers good functional group compatibility, making it a valuable tool for the synthesis of a diverse range of isothiocyanates. organic-chemistry.org

The general protocol involves the reaction of a primary amine with this reagent combination to furnish the desired isothiocyanate. While the specific application to benzyloxycarbonylamine to yield this compound is a direct extension of this method, detailed yield and reaction condition data for this particular substrate would require specific experimental investigation.

Table 1: Synthesis of Isothiocyanates using Trifluoromethanesulfonyl Chloride

| Entry | Starting Amine | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Primary Amine (General) | TfCl, PPh₃, NaI | Good |

Data adapted from general methodologies for isothiocyanate synthesis. organic-chemistry.org

Emerging and Sustainable Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These approaches often utilize alternative energy sources or novel catalytic systems to reduce waste and improve reaction times.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide variety of organic reactions. rasayanjournal.co.in The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.innih.gov

For the synthesis of isothiocyanates, microwave energy can be applied to the desulfurization of dithiocarbamate intermediates. mdpi.com For instance, the reaction of phenethylamine with carbon disulfide and triethylamine to form the dithiocarbamate, followed by microwave-assisted desulfurization, can yield the corresponding isothiocyanate in as little as 3 minutes at 90°C. mdpi.com This methodology has been successfully applied to a range of aliphatic and aromatic amines, suggesting its applicability for the synthesis of this compound. mdpi.comnih.gov The efficiency of microwave heating can be particularly advantageous for high-speed combinatorial chemistry and medicinal chemistry applications. rasayanjournal.co.in

Table 2: Microwave-Assisted Synthesis of 2-Phenylethyl Isothiocyanate

| Starting Amine | Desulfurating Agent | MW Time (min) | MW Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenethylamine | DMT/NMM/TsO⁻ | 3 | 90 | 90 |

Data from a model reaction illustrating the speed and efficiency of microwave-assisted isothiocyanate synthesis. mdpi.com

Photoinduced Decarboxylative Functionalization of Carboxylic Acids

Visible-light photocatalysis has become a prominent tool for mild and eco-friendly synthetic transformations. nih.gov A noteworthy application is the divergent and selective synthesis of isothiocyanates from readily available carboxylic acids. rsc.orgrsc.org This transition metal-free, photoinduced process allows for the conversion of a carboxylic acid to an isothiocyanate via a decarboxylative pathway. rsc.orgrsc.org

The reaction typically employs an organic photocatalyst and a thiocyanating agent, such as N-thiocyanatosaccharin, under blue LED irradiation. researchgate.net By adjusting the reaction conditions (e.g., addition of a catalytic amount of acid), the process can be directed to selectively form the isothiocyanate product over the thiocyanate (B1210189) alternative. rsc.orgresearchgate.net This strategy has been demonstrated for a variety of primary, secondary, and tertiary alkyl carboxylic acids, including those with benzylic positions, and shows tolerance for numerous functional groups. rsc.orgrsc.org The mechanism is believed to involve the generation of a carbon-centered radical after single-electron oxidation and subsequent decarboxylation. rsc.org

Table 3: Photoinduced Decarboxylative Synthesis of Isothiocyanates

| Carboxylic Acid Substrate | Photocatalyst | Thiocyanating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| α,α-dimethylphenyl acetic acid | TPT | N-thiocyanatosaccharin | Blue LED, Acid | Isothiocyanate | 93 |

| Various Alkyl Carboxylic Acids | TPT | N-thiocyanatosaccharin | Blue LED, Acid | Isothiocyanate | up to 93 |

Data from a study on the divergent synthesis of thiocyanates and isothiocyanates. rsc.orgresearchgate.net

Synthesis via Elemental Sulfur

The use of elemental sulfur as a sulfur source represents a highly atom-efficient and sustainable approach to isothiocyanate synthesis. mdpi.com Methods have been developed that utilize elemental sulfur to convert isocyanides directly into isothiocyanates. nih.gov This transformation can be achieved under thermal conditions or, more recently, through catalysis with amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at moderate temperatures (e.g., 40°C). nih.gov This catalytic approach is versatile and has been successfully applied to a wide range of isocyanides, affording the corresponding isothiocyanates in moderate to high yields. nih.gov

Another strategy involves the in-situ generation of thiocarbonyl surrogates from difluorocarbene and elemental sulfur. These intermediates then react with primary amines to furnish the isothiocyanate products. mdpi.com This three-component reaction of a difluorocarbene precursor, elemental sulfur, and a primary amine can proceed rapidly, for example, within 5 minutes at 80°C in DME, and tolerates a wide array of functional groups. mdpi.com

Table 4: Amine-Catalyzed Synthesis of Isothiocyanates from Isocyanides and Elemental Sulfur

| Isocyanide Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| n-dodecyl isocyanide | DBU (5 mol%) | Cyrene™ | 40 | 4 | 95 |

| Benzyl (B1604629) isocyanide | DBU (5 mol%) | Cyrene™ | 40 | 4 | 89 |

Data from a study on sustainable isothiocyanate synthesis. nih.gov

Transformations from Other Nitrogen-Containing Functional Groups

Beyond the common route from primary amines, isothiocyanates can be synthesized from other nitrogen-containing functional groups. These methods, categorized as Type B reactions, offer advantages such as enhanced tolerance for electrophilic functional groups and high chemoselectivity, yielding isothiocyanates as the sole product without competing thiocyanation. rsc.org Precursors in this category include azides, nitrile oxides, chloroximes, and isocyanides. chemrxiv.org While reports on these transformations have been less frequent compared to syntheses from primary amines, they represent an important expansion of the available synthetic toolkit for accessing structurally diverse isothiocyanates. rsc.orgchemrxiv.org For example, the Staudinger/aza-Wittig tandem reaction, where azides react with triphenylphosphine and then carbon disulfide, is a well-established method for converting azides into isothiocyanates. mdpi.com

Functionalization of Non-Nitrogen Precursors and C-H Bonds

A challenging yet increasingly explored frontier in isothiocyanate synthesis involves the functionalization of non-nitrogen-containing substrates, known as Type C reactions. rsc.orgchemrxiv.org These methods enable the one-step synthesis of isothiocyanates from precursors like olefins and C-H bonds, significantly increasing their utility in medicinal and biochemical chemistry. chemrxiv.org The isothiocyanation of these non-nitrogen precursors can be competitive with thiocyanation, often requiring thermodynamically controlled conditions to selectively obtain the more stable isothiocyanate isomer. chemrxiv.org Despite these challenges, there has been a notable increase in the development of Type C reactions, highlighting a growing interest in this area. rsc.org

Stereochemical Control in this compound Synthesis

The synthesis of this compound and its derivatives, particularly those bearing chiral centers, necessitates precise control over the stereochemical outcome. The isothiocyanate functionality is often introduced onto a chiral backbone, and the synthetic methodology must be chosen carefully to avoid racemization or epimerization at stereogenic centers. The retention of chiral integrity is paramount, especially in the context of synthesizing intermediates for pharmaceuticals or other biologically active molecules where specific stereoisomers are required for desired efficacy.

Retention of Chiral Integrity

The primary concern in the synthesis of enantiomerically pure this compound is the preservation of the stereochemistry of the starting material, which is typically a chiral amine or amino acid derivative. Several synthetic methods have been developed for the preparation of isothiocyanates that are mild enough to prevent the loss of stereochemical purity.

One common route to isothiocyanates involves the reaction of a primary amine with a thiocarbonylating agent. However, harsh reaction conditions or certain reagents can lead to racemization. Therefore, methods that proceed under mild conditions are highly favored for the synthesis of chiral isothiocyanates.

Research has shown that the decomposition of dithiocarbamate salts is a versatile method for isothiocyanate synthesis. The choice of the desulfurization agent in this process is critical for maintaining chiral integrity. While various reagents are available, some have been specifically identified as being compatible with chiral substrates. For instance, the use of sodium persulfate as a desulfurization agent has been demonstrated to be an efficient method for synthesizing a wide range of isothiocyanates, including those derived from amino acids, with retention of chirality nih.gov. This method is advantageous as it can be performed as a one-pot synthesis in water, where the dithiocarbamate salt is generated in situ nih.gov.

Another effective methodology for the synthesis of chiral isothiocyanates involves the tandem Staudinger/aza-Wittig reactions nih.gov. This approach has been highlighted as one of the better methods for preserving stereochemistry nih.gov.

A study focused on the synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters utilized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent. This "one-pot", two-step procedure, conducted in the presence of an organic base and carbon disulfide, yielded the desired isothiocyanates with low racemization, confirming the retention of the absolute configuration researchgate.net.

The selection of the appropriate synthetic route is therefore a key consideration. The table below summarizes methodologies that have been successfully employed for the synthesis of chiral isothiocyanates with a focus on the retention of stereochemical integrity.

| Synthetic Method | Reagents | Key Features | Reference |

| Decomposition of Dithiocarbamate Salt | Sodium Persulfate | One-pot synthesis, compatible with amino acid derivatives, retains chirality. | nih.gov |

| Tandem Staudinger/Aza-Wittig Reaction | - | Effective for the synthesis of chiral isothiocyanates. | nih.gov |

| Decomposition of Dithiocarbamate Salt | DMT/NMM/TsO⁻ | "One-pot", two-step procedure, low racemization for amino acid esters. | researchgate.net |

These methodologies underscore the advances made in synthetic organic chemistry to address the challenges associated with preserving stereochemistry during the formation of the isothiocyanate group. For the synthesis of this compound from a chiral precursor, these methods offer reliable pathways to the desired enantiomerically pure product.

Reaction Mechanisms and Reactivity Profile of Benzyloxycarbonyl Isothiocyanate

Electrophilic Character of the Isothiocyanate Moiety

The isothiocyanate functional group (–N=C=S) possesses a distinct electronic structure that defines its reactivity. The central carbon atom is bonded to two heteroatoms, nitrogen and sulfur, via double bonds. This arrangement makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. rsc.org The presence of an adjacent electron-withdrawing acyl group, such as the benzyloxycarbonyl group, further enhances the electrophilic character of the isothiocyanate carbon, promoting nucleophilic addition at this site. arkat-usa.org This heightened reactivity makes benzyloxycarbonyl isothiocyanate a more potent electrophile compared to simple alkyl or aryl isothiocyanates.

Nucleophilic Addition Reactions

The primary mode of reaction for this compound involves the nucleophilic addition to its electrophilic carbon center. A diverse array of nucleophiles can participate in this reaction, leading to the formation of stable adducts. The general mechanism involves the attack of the nucleophile on the carbon atom of the N=C=S group, followed by protonation of the nitrogen atom.

Common nucleophiles that react with isothiocyanates include:

Amines (R-NH₂): React to form N,N'-disubstituted thioureas. rsc.orgresearchgate.net

Thiols (R-SH): React to form dithiocarbamate (B8719985) derivatives. rsc.orgnih.gov

Alcohols (R-OH): Can react to form thiocarbamates. rsc.org

Water (H₂O): Leads to hydrolytic degradation. psu.edursc.org

The reaction with amines and thiols is particularly significant in synthetic and biological contexts. nih.govnih.gov For instance, the reaction with the amino groups of protein side chains is a key interaction observed in biological systems. nih.gov The pH of the reaction medium can influence the selectivity, with reactions with thiols often favored at pH 6-8, while reactions with amines are preferred under more alkaline conditions (pH 9-11). researchgate.net

| Nucleophile | Functional Group | Product Class |

| Primary Amine | R-NH₂ | N-Benzyloxycarbonyl-N'-substituted thiourea (B124793) |

| Thiol | R-SH | N-Benzyloxycarbonyl dithiocarbamate |

| Water | H₂O | Thiocarbamic acid (unstable) |

| Alcohol | R-OH | O-Alkyl N-benzyloxycarbonylthiocarbamate |

Specific Reaction Pathways and Intermediate Formation

The electrophilicity of this compound facilitates several important synthetic transformations, most notably the synthesis of thioureas and guanidines, as well as undergoing hydrolytic degradation under aqueous conditions.

Thiourea Formation Mechanisms

The synthesis of thioureas via the reaction of an isothiocyanate with a primary or secondary amine is a robust and widely utilized transformation. researchgate.netorganic-chemistry.org The reaction of this compound with an amine proceeds through a straightforward nucleophilic addition mechanism.

The proposed mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group.

Intermediate Formation: This attack forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, yielding the stable N-benzyloxycarbonyl-N'-substituted thiourea product. researchgate.net

This reaction is generally efficient and proceeds under mild conditions, making it a preferred method for creating complex thiourea derivatives which are themselves valuable precursors for various heterocyclic compounds. nih.gov

Guanidine (B92328) Synthesis Pathways

This compound serves as a key starting material for the synthesis of substituted guanidines. organic-chemistry.org The pathway leverages the thiourea adduct formed in the previous step. The conversion of the thiourea to a guanidine involves the activation of the sulfur atom, followed by displacement with an amine.

A common synthetic route proceeds as follows:

Thiourea Formation: this compound reacts with a primary amine to form the corresponding N-benzyloxycarbonyl-N'-substituted thiourea. organic-chemistry.org

S-Alkylation/Activation: The thiourea is treated with an activating agent, such as a carbodiimide (B86325) or a methylating agent like methyl iodide, which converts the thiocarbonyl group into a more reactive S-alkylisothiourea intermediate.

Nucleophilic Displacement: A second amine then attacks the electrophilic carbon of the isothiourea intermediate, displacing the alkylthiol group (or its equivalent).

Guanidine Formation: Following the displacement, the final protected guanidine product is formed. The benzyloxycarbonyl group can then be removed under standard deprotection conditions if the free guanidine is desired.

This stepwise approach allows for the controlled synthesis of multisubstituted guanidines, which are important functional groups in medicinal chemistry and peptide synthesis. organic-chemistry.orggoogle.com

Hydrolytic Degradation Pathways

In the presence of water, particularly under acidic conditions, this compound undergoes hydrolysis. psu.edursc.org The reaction is generally slow in neutral water but is significantly promoted by acid. psu.edu

The degradation pathway is understood to proceed through the following steps:

Nucleophilic Attack by Water: A water molecule acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. In acidic media, this is likely facilitated by the simultaneous protonation of the isothiocyanate nitrogen.

Thiocarbamic Acid Intermediate: This addition leads to the formation of an unstable N-benzyloxycarbonylthiocarbamic acid intermediate.

Decomposition: The thiocarbamic acid rapidly decomposes to yield benzyloxycarbonylamine (benzyl carbamate) and carbonyl sulfide (B99878) (COS), or under strongly acidic conditions, the protonated amine and other sulfur-containing species. psu.edursc.org

| Reaction Pathway | Reactant(s) | Key Intermediate | Final Product(s) |

| Thiourea Formation | Primary/Secondary Amine | Zwitterionic adduct | N-Benzyloxycarbonyl-N'-substituted thiourea |

| Guanidine Synthesis | Thiourea + Amine | S-Alkylisothiourea | Substituted Guanidine |

| Hydrolytic Degradation | Water (acid-catalyzed) | N-Benzyloxycarbonylthiocarbamic acid | Benzyl (B1604629) carbamate (B1207046), Carbonyl sulfide |

Theoretical and Computational Investigations of this compound Reactivity

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of acyl isothiocyanates has been a subject of theoretical investigation. acs.org Computational methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction energy profiles.

These studies generally confirm the high electrophilicity of the isothiocyanate carbon. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the N=C=S moiety, indicating its susceptibility to nucleophilic attack. Theoretical calculations can model the transition states for nucleophilic additions, such as thiourea formation, providing insights into the reaction barriers and kinetics. For acyl isothiocyanates, resonance structures show that the electron-withdrawing nature of the carbonyl group delocalizes electron density away from the isothiocyanate carbon, increasing its electrophilic character compared to non-acylated analogues. arkat-usa.org Such theoretical models support the experimentally observed reactivity and provide a predictive framework for designing new synthetic transformations. acs.org

Electronic Structure and Reactivity Correlations

The chemical behavior of this compound is largely dictated by its electronic architecture. The isothiocyanate moiety (–N=C=S) is inherently electrophilic at the central carbon atom. This electrophilicity is significantly amplified by the adjacent benzyloxycarbonyl group. The carbonyl group acts as a strong electron-withdrawing group, which further depletes electron density from the isothiocyanate carbon, making it a prime target for nucleophilic attack. arkat-usa.org

The primary mode of reaction involves the nucleophilic addition to the carbon atom of the isothiocyanate group. A wide array of nucleophiles, including amines, hydrazines, and alcohols, readily react with this compound. arkat-usa.org For instance, the reaction with primary amines leads to the formation of N-benzyloxycarbonyl-N'-substituted thiourea derivatives. This reaction is a cornerstone in the synthesis of various biologically active molecules and serves as a common method for protecting amino groups in peptide synthesis. arkat-usa.org

The steric hindrance provided by the bulky benzyloxycarbonyl group also plays a crucial role in directing the regioselectivity of its reactions. This steric shield can influence the approach of nucleophiles, leading to specific stereochemical outcomes in certain reactions.

A summary of the key reactive sites and their characteristics is presented in the table below:

| Reactive Site | Character | Common Reactions |

| Isothiocyanate Carbon | Highly Electrophilic | Nucleophilic addition by amines, alcohols, thiols |

| Carbonyl Carbon | Electrophilic | Nucleophilic attack (less favorable than at the isothiocyanate carbon) |

| Isothiocyanate Nitrogen | Nucleophilic | Can participate in cyclization reactions |

Proton Transfer Phenomena Studies

Direct and extensive studies on proton transfer phenomena specifically involving this compound are not widely documented in the literature. However, insights can be drawn from the general behavior of isothiocyanates in protic environments, particularly under acidic conditions.

The hydrolysis of isothiocyanates in aqueous acidic media is a key reaction where proton transfer plays a critical role. psu.edursc.org The reaction is initiated by the protonation of the nitrogen atom of the isothiocyanate group. This protonation enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by a water molecule. This process leads to the formation of a transient thiocarbamic acid intermediate. psu.edursc.org This intermediate is generally unstable and rapidly decomposes to yield the corresponding amine (in this case, benzylamine (B48309) after subsequent decarboxylation of the carbamic acid) and carbonyl sulfide.

The proposed mechanism for the acid-catalyzed hydrolysis suggests a cyclic transition state involving the simultaneous proton transfer to the nitrogen and the nucleophilic attack by water at the carbon. psu.edursc.org The rate of this hydrolysis is dependent on the acid concentration, indicating the direct involvement of protons in the rate-determining step.

While specific kinetic data for this compound is unavailable, studies on related aryl and alkyl isothiocyanates show that the reaction is significantly promoted by strong acids. psu.edursc.org The general mechanism can be outlined as follows:

Protonation: The nitrogen atom of the isothiocyanate is protonated by an acid.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated isothiocyanate.

Intermediate Formation: A protonated thiocarbamic acid intermediate is formed.

Decomposition: The intermediate decomposes to form an amine and carbonyl sulfide.

The involvement of proton transfer is also crucial in the reactions with other protic nucleophiles like alcohols and amines, where the protonation of the isothiocyanate can facilitate the nucleophilic attack.

Computational Modeling of Reaction Intermediates

While specific computational studies dedicated solely to this compound are scarce, density functional theory (DFT) calculations on related acyl isothiocyanates and their reactions provide valuable insights into the likely reaction intermediates. researchgate.netnih.gov

Computational models of the reaction between acyl isothiocyanates and amines to form thioureas have been investigated. These studies support a stepwise mechanism involving the formation of a zwitterionic intermediate. The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. This leads to a tetrahedral intermediate with a positive charge on the amine nitrogen and a negative charge on the sulfur atom.

Based on these general computational studies on acyl isothiocyanates, the key intermediates in the reaction of this compound with a primary amine (R-NH₂) can be postulated as follows:

| Intermediate | Description | Key Structural Features |

| Initial Adduct | Formed by the nucleophilic attack of the amine on the isothiocyanate carbon. | Zwitterionic character with a C-N bond formed and charges on the nitrogen and sulfur atoms. |

| Transition State for Proton Transfer | The state leading to the final product. | Involves the movement of a proton from the amine nitrogen to the sulfur atom. |

| Final Product | The stable N,N'-disubstituted thiourea. | A neutral molecule with the characteristic thiourea linkage. |

DFT calculations on similar systems have also been used to investigate the stability of various conformers of the reactants and products, as well as the influence of solvent on the reaction mechanism. nih.gov These computational approaches are powerful tools for elucidating the intricate details of the reaction mechanisms of this compound and predicting its reactivity with a variety of nucleophiles.

Applications of Benzyloxycarbonyl Isothiocyanate As a Synthetic Building Block

Role in Amine Protection and Chemical Modification

The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines, particularly in the context of peptide synthesis. masterorganicchemistry.comyoutube.com Benzyloxycarbonyl isothiocyanate offers a method to introduce this protective group while simultaneously leveraging the reactivity of the isothiocyanate moiety for further chemical transformations.

In peptide synthesis, the selective protection of the N-terminus of an amino acid is crucial to prevent self-coupling and to ensure the formation of the desired peptide sequence. youtube.com The benzyloxycarbonyl group, introduced via reagents like benzyloxycarbonyl chloride, is a cornerstone of this strategy. masterorganicchemistry.com It is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, a process that does not affect most other protecting groups, thus offering an orthogonal protection scheme. masterorganicchemistry.comiris-biotech.de This orthogonality is vital when synthesizing complex peptides with multiple functional groups that require different protecting groups. nih.gov For instance, the Cbz group can be removed under neutral conditions, while other groups like tert-butyloxycarbonyl (Boc) require acidic conditions for removal. youtube.com

While benzyloxycarbonyl chloride is the more common reagent for introducing the Cbz group, the isothiocyanate analogue provides an alternative route. The reaction of this compound with the amino group of an amino acid would first form a thiourea (B124793) linkage, which could then be transformed or utilized in subsequent synthetic steps.

The derivatization of amines is a key strategy in medicinal chemistry and materials science to modify the properties of a parent molecule. Isothiocyanates are frequently used for this purpose, as they react readily with primary and secondary amines to form thiourea derivatives. nih.gov This reaction can be used to attach the benzyloxycarbonyl moiety to a wide range of amine-containing molecules, creating advanced chemical entities with tailored properties.

The resulting N-benzyloxycarbonyl thiourea derivatives can serve as intermediates for further synthesis or as the final target molecules themselves. This derivatization can enhance solubility, introduce a site for further functionalization, or impart specific biological activities. The reaction of isothiocyanates with amines is a robust and high-yielding transformation, making it a reliable method for chemical modification. jlu.edu.cn

Synthesis of Diverse Sulfur- and Nitrogen-Containing Compounds

Acyl isothiocyanates, including this compound, are powerful intermediates for synthesizing a variety of heterocyclic and acyclic compounds containing sulfur and nitrogen. arkat-usa.org Their reactivity is characterized by two primary electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—which can react with a range of nucleophiles. arkat-usa.org

The most fundamental reaction of this compound is its addition reaction with amines to produce N-acyl thiourea derivatives. nih.gov This reaction is typically efficient and proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. nih.govrsc.org The resulting N-benzyloxycarbonyl thioureas are valuable compounds in their own right and are also key precursors for more complex structures. organic-chemistry.org

The synthesis is generally straightforward, often involving the condensation of the isothiocyanate with a primary or secondary amine in a suitable solvent. jlu.edu.cnuobabylon.edu.iq The reaction conditions can be mild, and the yields are often high, as demonstrated in the synthesis of various thiourea derivatives.

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

| Isothiocyanate Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| Acyl Isothiocyanate | Heterocyclic Amine | N-acyl thiourea derivative | nih.gov |

| Peracetylated Glycosylmethyl Isothiocyanate | Nα-Fmoc-β-amino-l-alanine | Thiourea-tethered C-glycosyl amino acid | rsc.org |

| α-Methylbenzyl Isothiocyanate | Alkylamine | Substituted Thiourea | jlu.edu.cn |

N-Acyl thioureas, readily prepared from this compound, are excellent precursors for the synthesis of guanidine (B92328) scaffolds. Guanidines are a common structural motif in many biologically active molecules. The conversion of a thiourea to a guanidine typically involves an activation step followed by reaction with an amine. For example, carbamoyl-protected thioureas can react with reagents like the Burgess reagent to yield the corresponding guanidines in a one-pot or stepwise procedure. organic-chemistry.org This methodology allows for the creation of di- and tri-substituted guanidines, including those with aromatic substituents. organic-chemistry.org The benzyloxycarbonyl group in this context can serve as a protecting group that can be removed at a later stage to reveal a free guanidinium (B1211019) group.

While the direct synthesis of N-trifluoromethyl amines using this compound is not a standard transformation, related chemistry provides pathways to access fluorinated amine derivatives. For instance, the synthesis of enantioenriched α-trifluoromethyl amines has been achieved through biocatalytic N-H carbene insertion reactions using benzyl (B1604629) 2-diazotrifluoropropanoate as a carbene donor. nih.gov This highlights the importance of benzyl-containing reagents in the synthesis of specialized amine derivatives. The isothiocyanate functionality itself is not directly involved in this specific transformation, but the broader context of synthesizing complex amines often involves protecting group strategies where benzyloxycarbonyl derivatives play a role.

Heterocyclic Compound Synthesis

Six-Membered Heterocycles

Pyrimidines

While direct synthesis of simple pyrimidines using this compound is not extensively documented, the reactivity of acyl isothiocyanates provides a clear pathway. Acyl isothiocyanates, including this compound, are known to undergo cycloaddition reactions with enamines to furnish pyrimidine-4(3H)-thiones in good yields. This reaction pathway is a valuable method for constructing the pyrimidine (B1678525) core. The general mechanism involves the [4+2] cycloaddition of the electron-rich enamine to the acyl isothiocyanate.

Another relevant approach involves the reaction of o-aminothiophene carboxylate derivatives with isothiocyanates. For instance, the reaction of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate with phenyl isothiocyanate leads to a thiourea intermediate, which upon cyclization yields a thieno[2,3-d]pyrimidinone derivative. ekb.eg This strategy highlights the potential of this compound in the synthesis of fused pyrimidine systems (see Section 4.3.3).

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Acyl Isothiocyanate | Enamine | Pyrimidine-4(3H)-thione | organic-chemistry.org |

| Phenyl Isothiocyanate | Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate | Thieno[2,3-d]pyrimidinone | ekb.eg |

| Benzoyl Isothiocyanate | 2-Aminothiophene-3-carboxylate | Thieno[2,3-d]pyrimidine (B153573) | ekb.eg |

Triazines

The use of this compound as a direct building block for the synthesis of the triazine core is not prominently reported in the reviewed literature. However, triazine derivatives play a significant role in the synthesis of isothiocyanates themselves. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is an effective desulfurylation reagent used to convert dithiocarbamates (formed from primary amines and carbon disulfide) into isothiocyanates. beilstein-journals.org A notable modern reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), derived from a triazine core, also serves as an efficient desulfurizing agent for the one-pot synthesis of isothiocyanates from primary amines. nih.gov A possible mechanism involves the dithiocarbamate (B8719985) reacting with the triazine-based reagent to form an active ester, which then eliminates a leaving group to yield the isothiocyanate. nih.gov

| Reagent | Role | Application | Reference |

| Cyanuric chloride (TCT) | Desulfurylation Reagent | Synthesis of isothiocyanates from dithiocarbamates | beilstein-journals.org |

| DMT/NMM/TsO⁻ | Desulfurylation Reagent | One-pot synthesis of isothiocyanates from amines | nih.gov |

Triazoles

This compound is a highly effective precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. The general strategy involves the reaction of the acyl isothiocyanate with various hydrazine (B178648) derivatives. This reaction typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-thioxo-1,2,4-triazole ring system. For example, the reaction of acyl isothiocyanates with ethyl-, benzylhydrazine, or the ethyl ester of hydrazinoacetic acid leads to maleopimarimides containing a 5-thioxo-2,5-dihydro-1H-1,2,4-triazole fragment. researchgate.net Similarly, reacting benzoyl isothiocyanate with alkyl hydrazines has been shown to be a useful method for preparing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Acyl isothiocyanate of 2-allyl-maleopimarimide | Ethylhydrazine | Maleopimarimide with 5-thioxo-1,2,4-triazole fragment | researchgate.net |

| Acyl isothiocyanate of 2-benzyl-maleopimarimide | Benzylhydrazine | Maleopimarimide with 5-thioxo-1,2,4-triazole fragment | researchgate.net |

| Benzoyl isothiocyanate | Alkyl hydrazine | 1-Alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thione | rsc.org |

| Phenylacetyl isothiocyanate | Benzoyl hydrazine | 1,2,4-Triazoline-5-thione derivative | researchgate.net |

Benzimidazoles and Imidazoles

The synthesis of 2-aminobenzimidazoles can be achieved using this compound. A key method is the reaction of an isothiocyanate with an o-phenylenediamine (B120857) derivative. The initial reaction forms a thiourea intermediate, which then undergoes intramolecular cyclization. An efficient approach involves an oxidative cyclodesulfurization using an oxidant like potassium periodate (B1199274) to furnish the substituted 2-aminobenzazole product in good to excellent yields. nih.gov

Another documented pathway is a three-component reaction involving an o-phenylenediamine, an aryl isothiocyanate, and methyl acetylenecarboxylate, which under reflux conditions produces benzimidazole (B57391) derivatives. semanticscholar.orgresearchgate.net This multicomponent strategy provides a direct route to functionalized benzimidazoles.

| Reactants | Method | Product | Reference |

| Isothiocyanate, o-Phenylenediamine | Oxidative Cyclodesulfurization (KIO₄) | 2-Aminobenzazole | nih.gov |

| Aryl isothiocyanate, o-Phenylenediamine, Methyl acetylenecarboxylate | Three-component condensation | Benzimidazole derivative | semanticscholar.orgresearchgate.net |

Benzoxazoles

This compound is a valuable reagent for synthesizing 2-aminobenzoxazole (B146116) derivatives. The primary synthetic route involves the reaction of this compound with a 2-aminophenol. This reaction forms a thiourea intermediate which is then cyclized. A particularly green and efficient method utilizes microwave irradiation in the presence of an oxidant like 30% hydrogen peroxide in ethanol. nih.gov This cyclodesulfurization reaction is characterized by short reaction times and high yields. nih.gov The versatility of this approach allows for the synthesis of a diverse library of benzoxazole (B165842) derivatives. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Isothiocyanate | 2-Aminophenol | H₂O₂ (30%), EtOH, Microwave (100 °C, 10 min) | 2-Aminobenzoxazole derivative | 88–98% | nih.gov |

Benzothiazoles

The synthesis of 2-aminobenzothiazoles from this compound is a well-established process. The method parallels the synthesis of benzimidazoles and benzoxazoles, starting with the reaction of the isothiocyanate with an o-aminothiophenol. This forms an N-(2-mercaptophenyl)thiourea derivative, which undergoes intramolecular cyclization to give the benzothiazole (B30560) ring system. nih.govindexcopernicus.com The cyclization can be promoted by various reagents, including electrophilic bromine sources or oxidants like potassium ferricyanide (B76249) (Jacobsen cyclization). indexcopernicus.comresearchgate.net The use of isothiocyanates as universal building blocks is particularly effective for creating 2-aminobenzothiazole (B30445) libraries. nih.gov

| Precursor | Method | Product | Reference |

| Arylthiourea (from Aryl isothiocyanate) | Cyclization with liquid bromine | 2-Aminobenzothiazole | indexcopernicus.com |

| Thiobenzanilides (from Isothiocyanates) | Jacobsen Cyclization (K₃[Fe(CN)₆]) | Benzothiazole | researchgate.net |

| Arylisothiocyanates and Formamides | Metal-free reaction | 2-Aminobenzothiazole | nih.gov |

Condensed and Polycyclic Heteroaromatic Systems

This compound serves as a key starting material for the construction of more complex condensed and polycyclic heteroaromatic systems. A prominent example is the synthesis of thieno[2,3-d]pyrimidines. This is typically achieved by reacting a 2-aminothiophene derivative, such as 2-amino-3-carbethoxythiophene, with an isothiocyanate like phenyl or benzoyl isothiocyanate. ekb.egresearchgate.net The reaction proceeds through a thiourea intermediate which is subsequently cyclized to form the fused pyrimidine ring. ekb.egresearchgate.net This methodology has been applied to create a variety of substituted thieno[2,3-d]pyrimidine derivatives with potential biological activity. researchgate.netscielo.brscielo.br

| Reactant 1 | Reactant 2 | Product System | Reference |

| 2-Aminothiophene-3-carbonitrile | Phenyl isothiocyanate | Thieno[2,3-d]pyrimidine | researchgate.net |

| Ethyl 2-aminothiophene-3-carboxylate | Benzoyl isothiocyanate | Thieno[2,3-d]pyrimidine | ekb.eg |

| 2-Aminothiophene-3-carboxamide | Aryl isothiocyanate | Thieno[2,3-d]pyrimidine | researchgate.net |

Advanced Applications in Molecular Design and Diversification

The predictable and versatile reactivity of this compound has led to its application in more advanced areas of chemical synthesis, including the generation of compound libraries and the precise modification of complex molecules.

The robust reactivity of isothiocyanates makes them valuable electrophiles for the generation of combinatorial libraries. Their ability to react with a wide range of nucleophiles allows for the rapid creation of a diverse set of molecules from a common intermediate. A significant application in this area is the use of isothiocyanate intermediates for the diversity-oriented synthesis of N-heterocycles for DNA-encoded libraries. rsc.org In this approach, DNA-conjugated amines are converted in situ to isothiocyanates, which can then be subjected to a variety of transformations to generate a library of diverse, DNA-tagged compounds. rsc.org

Another powerful strategy is the use of isothiocyanates in multicomponent reactions. A notable example is the three-component reaction between a heteroarene (like isoquinoline), an isothiocyanate, and an isocyanide, which yields a variety of novel imidazo-annulated heterocycles. nih.gov This approach allows for the rapid assembly of complex scaffolds from simple starting materials.

| Combinatorial Approach | Key Reagents | Library Output |

| DNA-Encoded Library Synthesis | DNA-conjugated amines, Isothiocyanate intermediates | Diverse N-heterocycles rsc.org |

| Multicomponent Reaction | Isoquinoline, Isothiocyanates, Isocyanides | Imidazoisoquinolines nih.gov |

This table summarizes strategies for generating chemical libraries using isothiocyanates.

The enhanced reactivity of the isothiocyanate group in acyl isothiocyanates, such as this compound, allows for highly selective transformations in the presence of other functional groups. The electron-withdrawing nature of the acyl group promotes nucleophilic addition specifically at the isothiocyanate carbon. arkat-usa.org

A prime example of this selectivity is the three-component reaction for the synthesis of highly functionalized thiazoles. This reaction involves an acyl isothiocyanate, ethyl bromopyruvate, and a secondary amine. arkat-usa.org The thiourea derivative, formed in situ from the selective reaction of the acyl isothiocyanate and the amine, then reacts with the ethyl bromopyruvate to form the thiazole (B1198619) ring. arkat-usa.org This method provides a direct and efficient route to complex thiazole derivatives that would be more challenging to access through other synthetic routes.

In the field of carbohydrate chemistry, the isothiocyanate functional group has proven to be exceptionally useful in the stereoselective synthesis of sialic acid glycosides and for subsequent diversification. When incorporated at the C5 position of a sialic acid donor, the isothiocyanato moiety acts as an effective protecting group that directs the glycosylation reaction to favor the formation of the α-anomer with high selectivity.

Following the glycosylation reaction, the isothiocyanate group serves as a versatile handle for a range of chemical transformations, allowing for the diversification of the sialoside structure. This post-glycosylation modification is a powerful tool for creating libraries of sialic acid derivatives for biological screening. nih.gov

| Reagent(s) | Product Functional Group |

| Thioacids | Amide nih.gov |

| Amines | Thiourea nih.gov |

| Tris(trimethylsilyl)silane | C-H bond (Deamination) nih.gov |

| Allyltris(trimethylsilyl)silane | C-C bond (Allylation) nih.gov |

This table illustrates the various transformations possible from the isothiocyanate group in post-glycosylation diversification of sialosides. nih.gov

A particularly useful transformation of isothiocyanates is their clean and efficient conversion to amides upon reaction with thioacids. nih.govrsc.org This reaction proceeds at room temperature and offers a mild alternative to other amide bond-forming reactions. rsc.org The mechanism involves the nucleophilic attack of the thiocarboxylate, generated in situ from a thioester, at the electrophilic carbon of the isothiocyanate. This forms an intermediate adduct which then rearranges, losing carbon disulfide (CS₂) to yield the final amide product. rsc.org

This method is notable for its good to excellent yields and its compatibility with a range of functional groups. rsc.org The reaction has been demonstrated with various isothiocyanates and thioacids derived from different thioesters. rsc.org

| Isothiocyanate | Thioacid Source (Thioester) | Amide Yield |

| Phenyl isothiocyanate | Fm-ThioGly-S-Fm | Good |

| Sugar-based isothiocyanate | Fm-Thioester | Not specified |

| Aliphatic/Aromatic isocyanates | Tmob-Thioester | Good |

This table provides examples of amide synthesis from isothiocyanates and thioacids, showcasing the versatility of the reaction. rsc.org (Fm = 9-fluorenylmethyl, Tmob = 2,4,6-trimethoxybenzyl)

Future Directions and Perspectives in Benzyloxycarbonyl Isothiocyanate Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or the use of carbon disulfide under harsh conditions. smolecule.comchemicalbook.com Future research is increasingly directed towards greener, safer, and more efficient synthetic protocols for benzyloxycarbonyl isothiocyanate and its analogues.

A primary focus is the replacement of toxic thiocarbonyl transfer reagents. Recent advancements have demonstrated the use of elemental sulfur with catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to convert isocyanides to isothiocyanates. nih.gov This approach, optimized for sustainability with benign solvents and moderate heating, presents a promising route if a suitable benzyloxycarbonyl-protected isocyanide precursor can be developed. nih.gov

Another avenue involves the development of novel "one-pot" procedures that improve process efficiency. For instance, the synthesis of various isothiocyanates has been achieved in a two-step, one-pot process using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent. researchgate.net This method has been successfully applied to microwave-assisted synthesis and even reactions in aqueous media, significantly enhancing the sustainability profile. researchgate.net Adapting such methodologies for this compound could lead to rapid and high-yield production with reduced environmental impact.

Future synthetic strategies may also be categorized by their starting materials, moving beyond traditional primary amine precursors. beilstein-journals.orgrsc.org Research into synthesizing isothiocyanates from other nitrogenous functional groups or even non-nitrogen-containing substrates is a growing field. beilstein-journals.orgrsc.org For example, the Staudinger/aza-Wittig tandem reaction of azides with triphenylphosphine (B44618) and carbon disulfide is an established alternative that avoids thiophosgene. researchgate.net Exploring these less common pathways for this compound could broaden the available starting materials and offer new synthetic flexibilities.

| Starting Material Type | Reagents/Methodology | Potential Advantage |

| Primary Amines | Carbon disulfide, Iodine, TBAI | Avoids highly toxic reagents nih.gov |

| Isocyanides | Elemental Sulfur, Catalytic DBU | High atom economy, sustainable nih.gov |

| Dithiocarbamates | DMT/NMM/TsO⁻ | Microwave-compatible, aqueous media possible researchgate.net |

| Azides | Triphenylphosphine, Carbon disulfide | Aza-Wittig approach, avoids thiophosgene researchgate.net |

Exploration of Undiscovered Reactivity Modes and Selectivities

The reactivity of this compound is primarily dictated by the electrophilic carbon of the isothiocyanate group and the influence of the adjacent benzyloxycarbonyl moiety. smolecule.comarkat-usa.org While its reactions with primary amines to form thioureas are fundamental to its use in peptide chemistry and as a building block for guanidines, a vast landscape of reactivity remains to be explored. smolecule.com

The presence of two distinct electrophilic centers—the isothiocyanate carbon and the carbonyl carbon—imparts unique reactivity compared to simple alkyl or aryl isothiocyanates. arkat-usa.org This bifunctionality opens the door to novel cyclization reactions. Research into the reactions of acyl isothiocyanates with various dinucleophiles has yielded a wide array of five- and six-membered heterocycles. arkat-usa.org Future work could systematically explore the reaction of this compound with different classes of nucleophiles, such as hydrazine (B178648) derivatives to form triazoline-thiones or with N-acyl-O-alkylhydroxylamines, to construct novel heterocyclic scaffolds. acs.orgescholarship.org

Furthermore, the benzyloxycarbonyl group itself offers opportunities for unique selectivity. Its electron-withdrawing nature enhances the electrophilicity of the isothiocyanate, while its steric bulk can direct nucleophilic attack, enabling predictable regiochemical outcomes. smolecule.com A deeper investigation into this directing effect could lead to the development of highly diastereoselective or regioselective transformations.

Another frontier is the exploration of reactions that functionalize the molecule at other positions. For example, a recent study demonstrated a dehydrogenative synthesis to create alkenyl isothiocyanates bearing both a bromo group and an isothiocyanate moiety. researchgate.net Applying similar strategies to this compound could generate novel bifunctional building blocks where the benzyloxycarbonyl group acts as a stable protecting group during further transformations.

Expansion of Synthetic Utility in Advanced Material Science

The isothiocyanate functional group is a versatile handle for anchoring molecules onto surfaces or incorporating them into larger polymeric structures. The future utility of this compound in material science lies in leveraging its unique combination of reactivity and the properties of the benzyloxycarbonyl (Cbz) group.

One promising area is the development of functional polymers and smart materials. This compound can be used to functionalize polymers containing primary or secondary amine groups, thereby introducing the Cbz-protected amino functionality. Subsequent removal of the Cbz group under specific conditions (e.g., hydrogenolysis) could unmask the amine, allowing for further modification or altering the material's properties in response to a stimulus. This could be applied to create responsive hydrogels, drug-delivery systems, or materials for cell culture.

Inspired by recent work on benzyl (B1604629) isothiocyanate, this compound could be a key component in advanced delivery systems. For instance, benzyl isothiocyanate has been successfully encapsulated in nanoparticle delivery systems for therapeutic applications and used to create Pickering emulsions with cellulose (B213188) nanofibres for improved bioaccessibility. chemicalbook.comnih.gov The Cbz analogue could be similarly formulated, with the Cbz group potentially offering different release profiles or interactions with the carrier matrix.

The compound could also be used for the surface modification of materials. The isothiocyanate group can react with amine or hydroxyl groups on the surface of substrates like silica, gold, or polymers to form stable thiourea (B124793) or thiocarbamate linkages. This would create a surface decorated with Cbz-protected amino groups, which could be used to control surface properties like hydrophobicity or to serve as a platform for the subsequent attachment of biomolecules after deprotection. This could find applications in biosensors, chromatography, and biocompatible coatings. researchgate.net

| Application Area | Proposed Function of this compound | Potential Material |

| Functional Polymers | Monomer for post-polymerization modification | Responsive Hydrogels |

| Controlled Release | Active payload in nano-delivery systems | Nanoparticles, Pickering Emulsions chemicalbook.comnih.gov |

| Surface Modification | Anchoring agent to introduce protected amine groups | Biosensors, Biocompatible Coatings |

Integration with Modern Catalytic Systems and Continuous Flow Chemistry

The integration of this compound with modern catalytic systems promises to unlock novel transformations and improve reaction efficiency and selectivity. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of unique reactivity with heterocumulenes. nih.govacs.org For example, NHCs have been shown to catalyze the cycloaddition of ketenes with isothiocyanates to generate heterocycles. nih.govacs.org Exploring the NHC-catalyzed reactions of this compound with various partners could lead to new, atom-economical routes to complex molecules. Furthermore, NHC-isothiocyanate adducts have been studied as latent catalysts, where the active NHC can be released under thermal conditions, a concept that could be fine-tuned for specific applications. researchgate.net

Visible-light photoredox catalysis is another revolutionary tool in modern synthesis that opens up new reaction pathways via radical intermediates under mild conditions. nih.govbeilstein-journals.org While direct photoredox catalysis with this compound is underexplored, the potential is vast. Strategies such as decarboxylative coupling or C-H functionalization could be envisioned where a photoredox catalyst generates a radical that reacts with the isothiocyanate. escholarship.orgbeilstein-journals.org Dual catalytic systems, combining a photoredox catalyst with a transition metal, could enable novel cross-coupling reactions, expanding the synthetic toolkit available for modifying this reagent. nih.gov

Q & A

(Basic) What synthetic strategies are effective for introducing benzyloxycarbonyl isothiocyanate into carbohydrate or peptide conjugates?

The benzyloxycarbonyl (Z) group enhances stability and hydrophobicity, while the isothiocyanate moiety reacts selectively with amines to form thiourea linkages. A common method involves dissolving the target amine (e.g., amino sugars or lysine residues) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions. Equimolar this compound is added dropwise at 0–4°C to minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane gradients) isolates the conjugate . Confirm conjugation using -NMR to detect thiourea proton signals (~10 ppm) and FT-IR for isothiocyanate depletion (absence of ~2050 cm peak) .

(Advanced) How can reaction yields be optimized when conjugating this compound to sterically hindered amines?

Steric hindrance reduces nucleophilic attack on the isothiocyanate group. To enhance reactivity:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature modulation : Prolong reaction times at 25°C instead of elevated temperatures to avoid decomposition.

- Additives : Catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate reactions by activating the amine .

Validate success via LC-MS to detect molecular ion peaks corresponding to the conjugate mass .

(Basic) What analytical techniques are critical for confirming the purity of this compound derivatives?

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 95:5) and UV detection at 254 nm to assess purity (>95% recommended for biological studies).

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values.

- Melting point : Compare observed values (e.g., 62–64°C for 4-benzyloxyphenyl isothiocyanate derivatives) with literature data .

(Advanced) How can transcriptomic analysis elucidate the biological effects of this compound on bacterial pathogens?

Design RNA-seq experiments to compare gene expression profiles in treated vs. untreated bacterial cultures (e.g., Staphylococcus aureus). Key steps:

- Exposure conditions : Use sub-inhibitory concentrations (e.g., 0.5× MIC) to avoid confounding growth arrest effects.

- RNA extraction : Employ TRIzol-based protocols with DNase I treatment to remove genomic DNA.

- Bioinformatics : Map reads to reference genomes (e.g., NCBI RefSeq) and analyze differentially expressed genes (DEGs) using DESeq2. Focus on virulence factor downregulation (e.g., hla for α-hemolysin) . Validate via qRT-PCR with primers targeting DEGs .

(Basic) What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with multi-purpose cartridges (ABEK type) to prevent inhalation .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

(Advanced) How do solvent polarity and pH influence the stability of this compound in aqueous systems?

The compound hydrolyzes in water to form thiourea derivatives. Stability studies should:

- Vary pH : Use buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy (absorbance decay at ~245 nm).

- Solvent screening : Compare half-lives in DMSO (hydrophilic) vs. toluene (hydrophobic). Hydrophobic solvents prolong stability due to reduced water accessibility .

- Kinetic analysis : Fit data to first-order decay models to calculate rate constants () .

(Basic) How to resolve discrepancies in reaction yields between this compound and primary vs. secondary amines?

Primary amines exhibit higher reactivity due to reduced steric hindrance. For secondary amines:

- Activation : Pre-treat amines with trimethylsilyl chloride to enhance nucleophilicity.

- Molar ratios : Use 1.5–2.0 equivalents of this compound.